molecular formula C16H18N2O3 B2589234 3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902927-07-4

3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2589234
CAS No.: 1902927-07-4
M. Wt: 286.331
InChI Key: ADYVSUBDSXNHLA-UHFFFAOYSA-N
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Description

3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and an octahydrobenzo[b][1,4]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetamide synthesis, such as solvent-free reactions and the use of alkyl cyanoacetates, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Condensation agents: Such as acetic anhydride or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with various molecular targets and pathways. The cyano group and the benzamide moiety can interact with enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific ring structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-10-11-2-1-3-12(8-11)16(19)18-13-4-5-14-15(9-13)21-7-6-20-14/h1-3,8,13-15H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYVSUBDSXNHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=CC(=C3)C#N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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